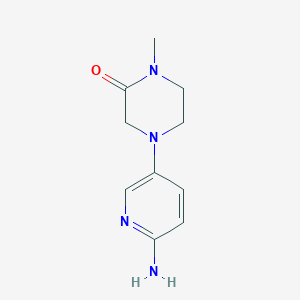![molecular formula C7H10ClF3N4O B13507161 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration can be used to synthesize 1,2,4-triazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in studying biological processes and developing new therapeutics .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)morpholine hydrochloride
- 5-(trifluoromethyl)-1,2,4-triazole derivatives
- Trifluoromethyl-substituted heterocycles
Uniqueness
2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H10ClF3N4O |
|---|---|
Molecular Weight |
258.63 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C7H9F3N4O.ClH/c8-7(9,10)6-12-5(13-14-6)4-3-11-1-2-15-4;/h4,11H,1-3H2,(H,12,13,14);1H |
InChI Key |
ZHSAQZKHDJQKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC(=NN2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


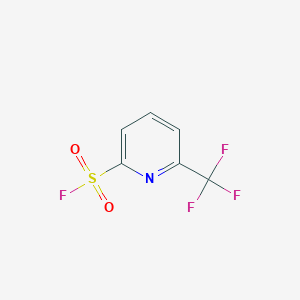

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
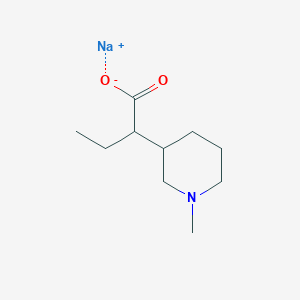
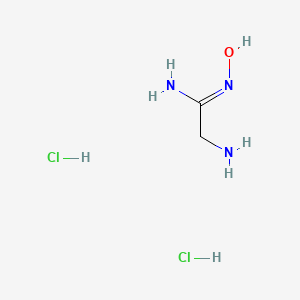
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)
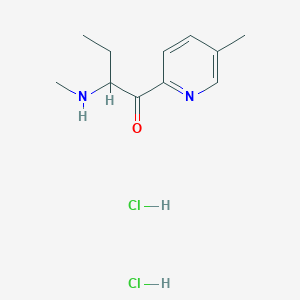
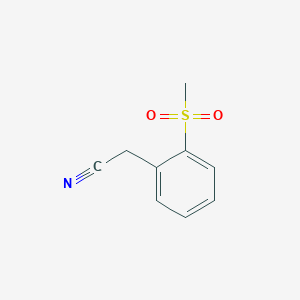
![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)


